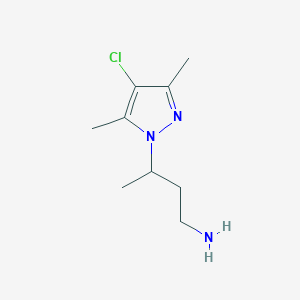![molecular formula C12H20ClNO B2491503 1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride CAS No. 2445793-22-4](/img/structure/B2491503.png)
1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves complex organic synthesis techniques, including reductive amination of substituted phenoxyacetones with substituted phenylethylamines, as seen in the development of potent α₁-adrenoceptor antagonists like DDPH analogs (Xi et al., 2011). These methodologies are indicative of the synthetic routes that might be employed for compounds with similar structures, focusing on selective modifications to enhance biological activity and stability.
Molecular Structure Analysis
Crystallography studies have provided detailed insights into the conformational arrangements and crystal packing of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives (Nitek et al., 2020). These analyses reveal the significance of hydrogen-bonded chains and rings in the crystal structure, offering a glimpse into how slight modifications in molecular structure can impact overall molecular conformation and stability.
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with various nucleophiles and electrophiles, leading to a wide range of derivatives with potential biological activities. For example, transformation studies have shown how trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones can be converted into 3-aryl-2-(ethylamino)propan-1-ols (Mollet et al., 2011). These reactions highlight the versatility of the core structure in undergoing various chemical transformations to yield pharmacologically relevant molecules.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are crucial for the practical application of any chemical compound. While specific data on "1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride" was not found, studies on related compounds provide valuable insights. The crystallographic analysis offers detailed information on molecular packing, which can influence solubility and stability, critical parameters for drug formulation (Toda et al., 1985).
Chemical Properties Analysis
Chemical properties, including reactivity with specific substrates, stability under various conditions, and interactions with biological targets, are essential for understanding the potential applications of a compound. The synthesis and bioactivity studies of derivatives, such as those exploring the anticancer activity of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, demonstrate the importance of chemical properties in drug design and development (Rayes et al., 2019; 2020).
Scientific Research Applications
Structural and Computational Analysis
1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride has been characterized in several studies focusing on its structure and computational aspects. The X-ray structures and computational studies of similar cathinones, including 1-[(3,4-dimethylphenyl)methylamino]propan-2-ol;hydrochloride, were explored using methods like FTIR, UV–Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction and density functional theory (DFT) (Nycz et al., 2011).
Cardioselectivity Studies
Research on cardioselectivity of beta-adrenoceptor blocking agents has included derivatives of 1-[(3,4-dimethylphenyl)methylamino]propan-2-ol;hydrochloride. These studies synthesized and analyzed the affinity of these compounds to beta-adrenoceptors, comparing them to known beta-blockers (Rzeszotarski et al., 1979).
Synthesis for Drug Metabolism and Disposition Studies
The synthesis of labelled forms of similar compounds, like 1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, for drug metabolism and disposition studies, has been a significant area of research. This involves creating labeled versions suitable for tracking in biological systems (Hill & Wisowaty, 1990).
Conformational Analysis
Conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally related to 1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride, have been performed. These studies used X-ray diffraction analysis to understand the different environments these compounds can exist in (Nitek et al., 2020).
Antagonistic Characterization in Adrenoceptors
There has been research into the antagonistic effect of compounds similar to 1-[(3,4-dimethylphenyl)methylamino]propan-2-ol;hydrochloride on alpha-adrenoceptors. These studies involve observing the interaction of these compounds with receptor sites, providing insights into their potential pharmacological applications (Lu et al., 2000).
properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-4-5-12(6-10(9)2)8-13-7-11(3)14;/h4-6,11,13-14H,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHCOAKSTVCRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)
![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)


![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)
![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)

![5-[(4-Methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B2491436.png)

![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)